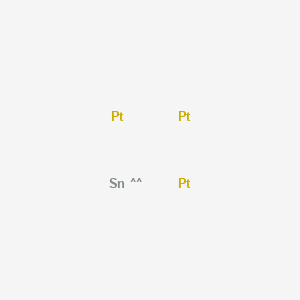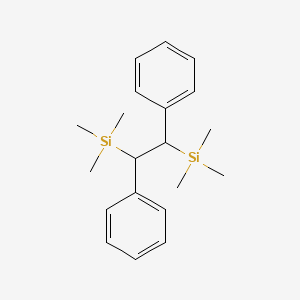
Silane, (1,2-diphenyl-1,2-ethanediyl)bis[trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (1,2-diphenyl-1,2-ethanediyl)bis[trimethyl- is a chemical compound with the molecular formula C20H30Si2 It is a silane derivative characterized by the presence of two phenyl groups and two trimethylsilyl groups attached to an ethanediyl backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,2-diphenyl-1,2-ethanediyl)bis[trimethyl- typically involves the reaction of diphenylethane with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Silane, (1,2-diphenyl-1,2-ethanediyl)bis[trimethyl- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and chromatography, is common to remove impurities and obtain the final compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (1,2-diphenyl-1,2-ethanediyl)bis[trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives with different substituents.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol derivatives, substituted silanes, and various organosilicon compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Silane, (1,2-diphenyl-1,2-ethanediyl)bis[trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings.
Wirkmechanismus
The mechanism of action of Silane, (1,2-diphenyl-1,2-ethanediyl)bis[trimethyl- involves its interaction with molecular targets through its silane and phenyl groups. These interactions can lead to the formation of stable complexes with various biological molecules, influencing their activity and function. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, allowing it to participate in redox processes within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Silane, (1,2-diphenyl-1,2-ethenediyl)bis[trimethyl-
- 1,2-Bis(trimethylsilyl)ethane
- 1,4-Bis(trimethylsilyl)benzene
Uniqueness
Silane, (1,2-diphenyl-1,2-ethanediyl)bis[trimethyl- is unique due to its specific structural arrangement, which imparts distinct chemical properties. The presence of both phenyl and trimethylsilyl groups allows for versatile chemical reactivity and potential applications that are not observed in similar compounds. Its ability to form stable complexes and participate in various chemical reactions makes it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
18586-58-8 |
|---|---|
Molekularformel |
C20H30Si2 |
Molekulargewicht |
326.6 g/mol |
IUPAC-Name |
(1,2-diphenyl-2-trimethylsilylethyl)-trimethylsilane |
InChI |
InChI=1S/C20H30Si2/c1-21(2,3)19(17-13-9-7-10-14-17)20(22(4,5)6)18-15-11-8-12-16-18/h7-16,19-20H,1-6H3 |
InChI-Schlüssel |
GYDXRACZXACESB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(C1=CC=CC=C1)C(C2=CC=CC=C2)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


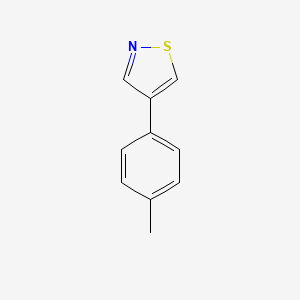

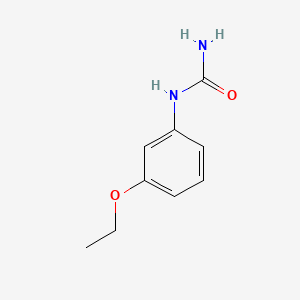
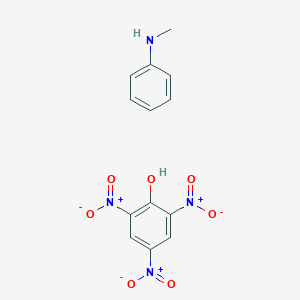
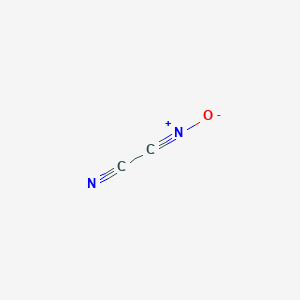
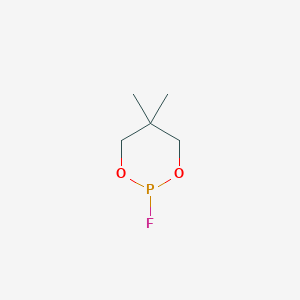
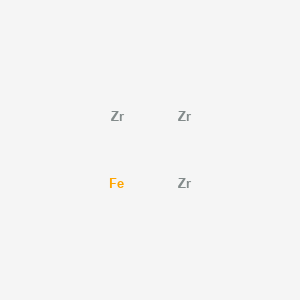

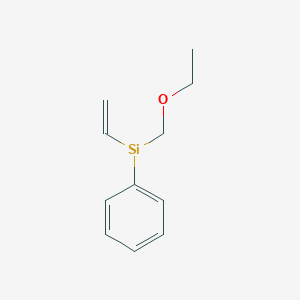
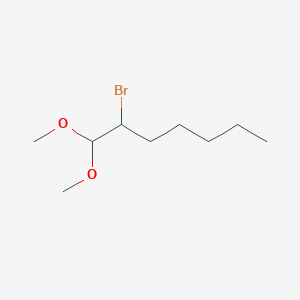
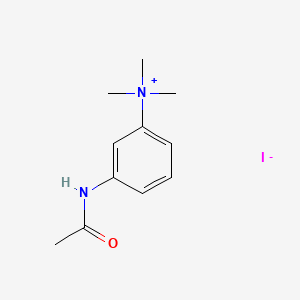
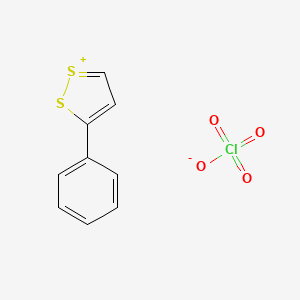
![2,4,6-Tris[(cyclohexylamino)methyl]phenol](/img/structure/B14720969.png)
